molecular formula C21H21N5O B5535683 2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide

2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide

Cat. No. B5535683
M. Wt: 359.4 g/mol
InChI Key: MZSROEAVRDWXJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)ethyl]acetamide, commonly known as Compound X, is a synthetic compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic properties.

Scientific Research Applications

Coordination Chemistry and Antioxidant Activity

Research involving pyrazole-acetamide derivatives has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes have been studied for their solid-state structures, revealing intricate supramolecular architectures facilitated by hydrogen bonding interactions. Additionally, their antioxidant activities were evaluated in vitro, demonstrating significant potential for therapeutic applications due to their ability to mitigate oxidative stress (Chkirate et al., 2019).

Heterocyclic Synthesis and Insecticidal Assessment

Another research avenue involves the synthesis of innovative heterocycles incorporating a thiadiazole moiety. These compounds were assessed for their insecticidal properties against the cotton leafworm, showcasing the potential for agricultural applications. This study highlights the versatility of pyrazole-acetamide derivatives in generating compounds with significant biological activity (Fadda et al., 2017).

Alzheimer's Disease: Therapeutic Approaches

A noteworthy application in medicinal chemistry is the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives as selective and potent inhibitors of acetylcholinesterase (AChE) and amyloid β aggregation. These compounds hold promise for Alzheimer's disease treatment by inhibiting key pathways involved in the disease's progression. The research includes detailed in vitro evaluations and molecular docking studies, underscoring the therapeutic potential of these compounds (Umar et al., 2019).

Antimicrobial Applications

The synthesis of novel indole derivatives and their evaluation as antimicrobial agents represent another significant application. These studies have focused on developing compounds with enhanced antimicrobial activities, indicating the potential for new treatments against various microbial infections. The research encompasses synthetic methodologies and biological evaluations, providing insights into the structure-activity relationships of these compounds (Anekal & Biradar, 2012).

properties

IUPAC Name

2-(1H-indol-3-yl)-N-[1-(5-methyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-14(18-13-24-26(15(18)2)20-9-5-6-10-22-20)25-21(27)11-16-12-23-19-8-4-3-7-17(16)19/h3-10,12-14,23H,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSROEAVRDWXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=N2)C(C)NC(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.